molecular formula C11H14O2 B1314213 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene CAS No. 89012-55-5

1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene

Cat. No. B1314213
CAS RN: 89012-55-5
M. Wt: 178.23 g/mol
InChI Key: QADVZMKBTKAEEW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, “2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol” has a molecular formula of C18H20O3, an average mass of 284.350 Da, and a monoisotopic mass of 284.141235 Da .

Scientific Research Applications

Synthesis and Antimicrobial Screening

A study by Ramadan, Rasheed, and El Ashry (2019) showcased the synthesis of novel 1,3-dioxolane derivatives linked to 5H-[1,2,4]triazino[5,6-b]indole-3-thiol. These derivatives exhibited moderate inhibitory activity against the fungus Candida albicans and showed promise for further exploration in antimicrobial applications. The methodology involved coupling 1H-indole-2,3-dione with various dioxolane derivatives, highlighting the versatility of 1,3-dioxolane compounds in creating potentially therapeutic agents Ramadan, Rasheed, & El Ashry, 2019.

Antiradical Activity and Antiknock Effects

Vol’eva et al. (2013) explored the antiradical activity of dioxolane derivatives, demonstrating their potential in one-electron oxidation processes. This research suggests that such compounds could be beneficial in developing additives for fuel, offering a pathway to improve fuel efficiency and reduce engine knock through stabilizing radical species in combustion systems Vol’eva, Belostotskaya, Komissarova, Malkova, Pokholok, & Davydov, 2013.

Tandem Processes in Chemical Synthesis

Alajarín, Marín‐Luna, Sánchez-Andrada, and Vidal (2016) conducted a study on 6-arylfulvenes with acetalic units, including dioxolane derivatives, undergoing tandem processes initiated by thermally activated hydrogen shifts. Their findings contribute to the understanding of complex chemical transformations, potentially aiding in the development of new synthetic methodologies for complex organic compounds Alajarín, Marín‐Luna, Sánchez-Andrada, & Vidal, 2016.

Preparation and Biological Activity

Dzhumaev et al. (2021) discussed the preparation of cyclic acetals and gem-dichlorocyclopropanes based on 1,2-dichloromethylbenzene, demonstrating the cytological activity of certain derivatives against various cell lines. This research illustrates the potential of 1,3-dioxolane derivatives in contributing to the development of new compounds with biological activities Dzhumaev, Borisova, Raskil’dina, Daminev, & Zlotskii, 2021.

properties

IUPAC Name

2-[(2-methylphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-4-2-3-5-10(9)8-11-12-6-7-13-11/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADVZMKBTKAEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90527372
Record name 2-[(2-Methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90527372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene

CAS RN

89012-55-5
Record name 2-[(2-Methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90527372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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